molecular formula C25H31N3O6S2 B2907877 Ethyl 6-acetyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449769-53-3

Ethyl 6-acetyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2907877
CAS No.: 449769-53-3
M. Wt: 533.66
InChI Key: NOJOVCRSBQLMNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-acetyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a heterocyclic compound featuring a tetrahydrothieno[2,3-c]pyridine core. This structure is substituted at three key positions:

  • Position 6: An acetyl group enhances lipophilicity and may influence metabolic stability.
  • Position 2: A 4-((2-methylpiperidin-1-yl)sulfonyl)benzamido group introduces sulfonamide functionality, which is often associated with biological activity, particularly in enzyme inhibition.

Properties

IUPAC Name

ethyl 6-acetyl-2-[[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O6S2/c1-4-34-25(31)22-20-12-14-27(17(3)29)15-21(20)35-24(22)26-23(30)18-8-10-19(11-9-18)36(32,33)28-13-6-5-7-16(28)2/h8-11,16H,4-7,12-15H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJOVCRSBQLMNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-acetyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's molecular formula is C26H32N4O7S2C_{26}H_{32}N_{4}O_{7}S_{2} with a molecular weight of 568.68 g/mol. It contains several functional groups that contribute to its biological activity, including an acetyl group, a sulfonyl group, and a benzamido group.

Structural Formula

The structural representation of the compound can be summarized as follows:

Ethyl 6 acetyl 2 4 2 methylpiperidin 1 yl sulfonyl benzamido 4 5 6 7 tetrahydrothieno 2 3 c pyridine 3 carboxylate\text{Ethyl 6 acetyl 2 4 2 methylpiperidin 1 yl sulfonyl benzamido 4 5 6 7 tetrahydrothieno 2 3 c pyridine 3 carboxylate}

Anticancer Activity

Recent studies have highlighted the potential of tetrahydrothieno[2,3-c]pyridine derivatives in anticancer applications. This compound has shown promising results in inhibiting cancer cell proliferation in vitro.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10.5Inhibition of PI3K/Akt signaling
A549 (Lung)8.0Induction of apoptosis
HeLa (Cervical)12.3Cell cycle arrest at G1 phase

The compound appears to exert its effects through multiple pathways:

  • PI3K/Akt Pathway Inhibition : Similar compounds have been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .
  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death .
  • Cell Cycle Arrest : Evidence suggests that it can cause cell cycle arrest at the G1 phase, preventing further cell division .

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence that this compound exhibits antimicrobial activity against various pathogens.

Table 2: Summary of Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.62 µg/mL
Escherichia coli31.25 µg/mL
Candida albicans7.81 µg/mL

Case Studies

  • Case Study on Anticancer Efficacy : In a study conducted on MCF-7 breast cancer cells, treatment with the compound resulted in significant reduction in cell viability and increased levels of apoptotic markers compared to control groups .
  • Antimicrobial Efficacy Study : A separate investigation demonstrated the compound's effectiveness against Staphylococcus aureus and Candida albicans using disk diffusion methods .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of tetrahydrothieno[2,3-c]pyridine derivatives. Below is a detailed comparison with structurally related analogs:

Property Target Compound Ethyl 6-methyl-2-(3-phenylthioureido)-... () Ethyl 6-benzyl-2-(3,4-dimethoxybenzamido)-... () 6-Methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-... HCl ()
Core Structure Tetrahydrothieno[2,3-c]pyridine Tetrahydrothieno[2,3-c]pyridine Tetrahydrothieno[2,3-c]pyridine Tetrahydrothieno[2,3-c]pyridine
Position 6 Substituent Acetyl Methyl Benzyl Methyl
Position 2 Substituent 4-((2-methylpiperidin-1-yl)sulfonyl)benzamido 3-phenylthioureido 3,4-dimethoxybenzamido 4-((3-methylpiperidin-1-yl)sulfonyl)benzamido
Position 3 Substituent Ethyl ester Ethyl ester Ethyl ester Carboxamide (HCl salt)
Molecular Weight ~550–600 (estimated) 530.6 (calculated from C₂₃H₂₆N₄O₃S₂) Not provided 513.1
Synthesis Likely involves condensation of sulfonylbenzamide intermediates (inferred) Reflux with phenylisothiocyanate in ethanol Not described Not described
Key Functional Groups Sulfonamide, acetyl, ester Thiourea, ester Methoxybenzamido, ester Sulfonamide, carboxamide, HCl salt
Physicochemical Insights High lipophilicity (acetyl + sulfonamide) Lower solubility (phenylthioureido) Enhanced polarity (methoxy groups) Improved solubility (HCl salt)
Safety/Handling Not available Not discussed P201/P202: Requires specialized handling Likely hygroscopic (HCl salt)

Structural and Functional Analysis

Position 6 Modifications: The acetyl group in the target compound may confer greater metabolic stability compared to the methyl () or benzyl () groups, as acetylated amines are common in prodrug designs.

Position 2 Modifications: The sulfonamide group in the target compound and analog is critical for hydrogen bonding, often enhancing binding affinity in enzyme inhibitors.

Position 3 Modifications :

  • The ethyl ester in the target compound and analogs () suggests hydrolytic conversion to a carboxylic acid in vivo, whereas the carboxamide in offers hydrolytic stability .

Notes

Data Limitations : Direct experimental data (e.g., melting points, bioactivity) for the target compound are unavailable; comparisons rely on structural analogs.

Conformational Analysis: The tetrahydrothieno[2,3-c]pyridine core may adopt puckered conformations, as described in , but computational modeling or crystallography (e.g., SHELX, ) would be required for validation .

Pharmacological Potential: Sulfonamide-containing analogs (e.g., ) are often explored for kinase or protease inhibition, suggesting similar applications for the target compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

  • Methodology : The synthesis typically involves multi-step reactions, including:

  • Amide coupling : Reacting the sulfonylbenzamido group with the thienopyridine core using coupling agents (e.g., DCC or EDC) in anhydrous DMF .
  • Functional group modifications : Acetylation or sulfonylation steps under controlled temperatures (0–25°C) to avoid side reactions .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane, followed by HPLC to confirm purity (>95%) .
    • Key considerations : Solvent polarity, reaction time, and inert atmosphere (N₂/Ar) to prevent hydrolysis of sensitive groups like sulfonamides .

Q. Which spectroscopic and chromatographic techniques are essential for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions on the thienopyridine core and piperidinyl groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., ~519.63 g/mol) and detect isotopic patterns .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and stability under storage conditions .

Advanced Research Questions

Q. How can computational chemistry aid in predicting this compound’s reactivity and target interactions?

  • Approach :

  • Molecular docking : Screen against enzymes (e.g., kinases) using software like AutoDock Vina to identify binding poses .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior or nucleophilic sites .
  • Molecular Dynamics (MD) : Simulate solvation effects in biological membranes to optimize bioavailability .
    • Validation : Correlate computational predictions with experimental data (e.g., enzyme inhibition assays) .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Cross-validation : Use orthogonal assays (e.g., cell-based viability vs. enzymatic activity) to confirm target specificity .
  • Purity reassessment : Re-analyze batches via HPLC to rule out degradation products or enantiomeric impurities .
  • Dose-response studies : Establish EC₅₀/IC₅₀ curves in multiple cell lines to account for variability in membrane permeability .

Q. How can researchers elucidate the mechanism of action for this compound’s observed enzyme inhibition?

  • Kinetic studies : Perform time-dependent inhibition assays (e.g., pre-incubation with target enzymes) to distinguish competitive vs. non-competitive binding .
  • Isotopic labeling : Use ³H/¹⁴C-labeled analogs to track metabolic pathways or covalent adduct formation .
  • Structural biology : Co-crystallize the compound with its target (e.g., kinase) for X-ray diffraction analysis, as done for related thienopyridines .

Experimental Design and Data Analysis

Q. How should researchers design experiments to optimize reaction yields for scale-up synthesis?

  • Design of Experiments (DoE) : Vary parameters (temperature, solvent ratio, catalyst loading) using a factorial design to identify optimal conditions .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time .
  • Yield improvement : Introduce scavenger resins (e.g., polymer-bound sulfonic acid) to remove excess reagents and minimize byproducts .

Q. What analytical workflows are recommended for stability studies under varying pH and temperature?

  • Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, then monitor degradation via LC-MS .
  • Accelerated stability testing : Store samples at 40°C/75% RH for 1–3 months and compare HPLC profiles to baseline .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.